Enoxastrobin

Descripción

Propiedades

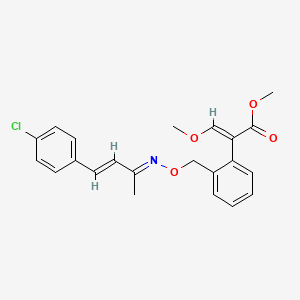

IUPAC Name |

methyl (E)-2-[2-[[(E)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3/b9-8+,21-15+,24-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNULHCTRPXWFJ-UJSVPXBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OCC1=CC=CC=C1/C(=C\OC)/C(=O)OC)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058030 | |

| Record name | Enoxastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238410-11-2 | |

| Record name | Enoxastrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=238410-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enoxastrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238410112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enoxastrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENOXASTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C468L9CJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Enoxastrobin (CAS: 238410-11-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxastrobin (CAS number 238410-11-2) is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi by targeting the cytochrome bc1 complex (Complex III) of the electron transport chain.[1][2] This disruption of cellular energy production leads to fungal cell death. This technical guide provides a comprehensive overview of Enoxastrobin, including its chemical and physical properties, mechanism of action, a representative synthesis method, fungicidal activity, and toxicological profile. Detailed experimental protocols for assessing its inhibitory activity are also presented, alongside visualizations of key pathways and workflows to support further research and development.

Chemical and Physical Properties

Enoxastrobin is a complex organic molecule with the chemical formula C₂₂H₂₂ClNO₄.[2] It is characterized by the presence of a β-methoxyacrylate group, which is the toxophore common to strobilurin fungicides.[3]

| Property | Value | Source |

| CAS Number | 238410-11-2 | [1] |

| Molecular Formula | C₂₂H₂₂ClNO₄ | [2] |

| Molecular Weight | 399.87 g/mol | [2] |

| IUPAC Name | methyl (2E)-2-{2-[({[(2E,3E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}-3-methoxyprop-2-enoate | [4] |

| Synonyms | Enestroburin, Xiwojunzhi | [4] |

| Physical Appearance | White to off-white crystalline solid | Commercially available data |

| Solubility | Low aqueous solubility | [5] |

| LogP | 4.8 | [6] |

Mechanism of Action

Enoxastrobin is a potent and specific inhibitor of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain of fungi.[1][2] This enzyme complex plays a crucial role in the generation of ATP through oxidative phosphorylation.

Enoxastrobin binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the electron transport chain.[2] The inhibition of this critical step in cellular respiration leads to a cascade of downstream effects, ultimately resulting in the cessation of ATP synthesis and fungal cell death.[7]

Downstream Cellular Effects of Complex III Inhibition:

The inhibition of the cytochrome bc1 complex by Enoxastrobin triggers a series of downstream cellular events in fungi:

-

Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, resulting in the formation of superoxide radicals and other ROS.[8] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

-

Disruption of Mitochondrial Membrane Potential: The electron transport chain is essential for maintaining the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. Inhibition by Enoxastrobin can lead to the dissipation of this membrane potential.

-

Induction of Apoptosis: The cellular stress caused by energy depletion and oxidative damage can trigger programmed cell death pathways in fungi.[8]

-

Impact on Fungal Virulence: Mitochondrial function is closely linked to fungal pathogenesis. By disrupting cellular respiration, Enoxastrobin can impair fungal growth, development, and the expression of virulence factors.[9]

Caption: Mechanism of action of Enoxastrobin and its downstream cellular effects.

Synthesis

A specific, publicly available, detailed synthesis protocol for Enoxastrobin is not readily found in the scientific literature. However, based on the synthesis of other strobilurin fungicides, such as azoxystrobin, a plausible synthetic route can be proposed.[10][11] The general strategy involves the synthesis of key intermediates followed by their coupling to form the final molecule.

Caption: Generalized synthetic workflow for Enoxastrobin.

Fungicidal Activity

Enoxastrobin exhibits broad-spectrum fungicidal activity against a variety of plant pathogenic fungi.[1] The following table summarizes the in vitro fungicidal activity of Enoxastrobin against several important pathogens.

| Fungal Pathogen | Disease | Concentration (mg/L) | Inhibition (%) | Source |

| Pyricularia oryzae | Rice Blast | 50 | 85 | [7] |

| Botrytis cinerea | Gray Mold | 50 | 82 | [7] |

| Erysiphe graminis | Powdery Mildew | 50 | 95 | [7] |

| Colletotrichum lagenarium | Anthracnose | 50 | 88 | [7] |

| Pseudoperonospora cubensis | Downy Mildew | 50 | 92 | [7] |

| Puccinia sorghi | Common Rust | 50 | 90 | [7] |

Experimental Protocols

Assay for Inhibition of Cytochrome bc1 Complex Activity

This protocol is a representative method for determining the inhibitory activity of Enoxastrobin against the cytochrome bc1 complex, adapted from studies on other strobilurin fungicides.[12]

Objective: To determine the IC₅₀ value of Enoxastrobin for the inhibition of cytochrome bc1 complex (Complex III) activity.

Principle: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which is catalyzed by the enzyme complex using a ubiquinol analog as a substrate. The rate of cytochrome c reduction is followed spectrophotometrically.

Materials:

-

Mitochondria isolated from a susceptible fungal species (e.g., Saccharomyces cerevisiae or a relevant plant pathogen)

-

Enoxastrobin stock solution in a suitable solvent (e.g., DMSO)

-

Decylbenzylquinol (DBH₂) or other suitable ubiquinol analog as substrate

-

Cytochrome c (from bovine heart or equine heart)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Enoxastrobin in DMSO.

-

Prepare a stock solution of DBH₂ in ethanol.

-

Prepare a stock solution of cytochrome c in the assay buffer.

-

Prepare a suspension of fungal mitochondria in the assay buffer.

-

-

Assay Setup:

-

In a cuvette, add the assay buffer, cytochrome c solution, and the mitochondrial suspension.

-

Add varying concentrations of Enoxastrobin (or DMSO for the control) to different cuvettes and incubate for a short period (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the DBH₂ substrate to the cuvette.

-

Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record the absorbance at regular intervals for a set period (e.g., 1-3 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of cytochrome c reduction for each Enoxastrobin concentration and the control.

-

Plot the percentage of inhibition of the enzyme activity against the logarithm of the Enoxastrobin concentration.

-

Determine the IC₅₀ value (the concentration of Enoxastrobin that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

-

Caption: Experimental workflow for the cytochrome bc1 inhibition assay.

Toxicology Profile

The toxicological profile of Enoxastrobin is an important consideration for its application in agriculture.

| Parameter | Value | Species | Source |

| Acute Oral LD₅₀ | >749 mg/kg | Rat | [2] |

Environmental Fate:

Conclusion

Enoxastrobin is an effective strobilurin fungicide that targets a fundamental process in fungal cellular respiration. Its specific inhibition of the cytochrome bc1 complex provides a clear mechanism of action. This technical guide has summarized the key chemical, biological, and toxicological properties of Enoxastrobin, and provided a framework for its further investigation. The detailed experimental protocol and visualizations are intended to aid researchers in the design and execution of studies aimed at better understanding its activity and potential applications. Further research is warranted to fully elucidate its environmental fate and to discover more detailed quantitative data on its enzyme inhibition kinetics.

References

- 1. CAS 238410-11-2: Enoxastrobin | CymitQuimica [cymitquimica.com]

- 2. Enoxastrobin (Ref: SYP Z071) [sitem.herts.ac.uk]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Subnanomolar inhibitor of cytochrome bc1 complex designed by optimizing interaction with conformationally flexible residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enoxastrobin | C22H22ClNO4 | CID 59649244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Respiring to infect: Emerging links between mitochondria, the electron transport chain, and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]

- 11. US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Occurrence, fate and effects of azoxystrobin in aquatic ecosystems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Enoxastrobin: A Technical Guide to a Quinone Outside Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxastrobin is a synthetic fungicide belonging to the strobilurin class of agrochemicals.[1] Like other members of this class, it is a Quinone Outside Inhibitor (QoI), a group of fungicides known for their broad-spectrum activity against a wide range of fungal pathogens.[2][3] Strobilurins were developed from naturally occurring compounds found in wood-decaying fungi of the genus Strobilurus. Enoxastrobin's mode of action is site-specific, targeting the mitochondrial respiratory chain in fungi.[1][3] This technical guide provides an in-depth overview of Enoxastrobin's mechanism of action, presents available quantitative data on its efficacy, details relevant experimental protocols for its study, and illustrates key pathways and workflows using diagrammatic representations.

Chemical Profile of Enoxastrobin

| Property | Value |

| IUPAC Name | methyl (2E)-2-{2-[({(E)-[(2E)-3-(4-chlorophenyl)-1-methylprop-2-enyliden]amino}oxy)methyl]phenyl}-3-methoxyacrylat |

| Alternative Names | Enestroburin, Xiwojunzhi |

| Chemical Formula | C₂₂H₂₂ClNO₄ |

| Molecular Weight | 399.87 g·mol⁻¹ |

| CAS Number | 238410-11-2 |

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Enoxastrobin's fungicidal activity stems from its potent and specific inhibition of the cytochrome bc1 complex, also known as Complex III, a critical component of the mitochondrial electron transport chain.[1][3] This complex catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process essential for the generation of ATP, the primary energy currency of the cell.

Enoxastrobin binds to the Quinone "outside" (Qo) binding site on cytochrome b, one of the subunits of the cytochrome bc1 complex.[3] This binding event physically obstructs the oxidation of ubiquinol, thereby halting the electron flow through the respiratory chain. The disruption of the electron transport chain has two major consequences for the fungal cell:

-

Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By blocking electron flow, Enoxastrobin effectively shuts down this energy-producing pathway, leading to cellular energy depletion and ultimately, cell death.

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This can induce oxidative stress, damaging cellular components such as lipids, proteins, and DNA.

The specificity of Enoxastrobin for the fungal cytochrome bc1 complex over its mammalian counterpart contributes to its relatively low toxicity to non-target organisms.

Quantitative Fungicidal Efficacy

Table 1: In Vitro Fungicidal Activity of Enoxastrobin-Inspired Analogs [2]

| Compound | Concentration (µg/mL) | Pyricularia oryzae (% Inhibition) | Botrytis cinerea (% Inhibition) | Erysiphe graminis (% Inhibition) | Colletotrichum lagenarium (% Inhibition) | Pseudoperonospora cubensis (% Inhibition) | Puccinia sorghi (% Inhibition) |

| Analog 17 | 50 | 95 | 85 | 98 | 90 | 100 | 92 |

| Analog 18 | 50 | 92 | 88 | 95 | 85 | 100 | 90 |

| Analog 19b | 50 | 98 | 90 | 100 | 95 | 100 | 95 |

| Enoxastrobin | 50 | 95 | 82 | 98 | 88 | 100 | 90 |

Data is sourced from a study on Enoxastrobin-inspired analogs, where the performance of Enoxastrobin was used as a benchmark.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Quinone Outside Inhibitors like Enoxastrobin.

Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the vegetative growth of a fungus.

Protocol:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) or a similar suitable growth medium and sterilize by autoclaving.

-

Compound Preparation: Prepare a stock solution of Enoxastrobin in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations in the agar.

-

Plate Preparation: While the sterilized agar is still molten (around 45-50°C), add the appropriate volume of the Enoxastrobin dilutions to achieve the target concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare control plates with the solvent alone. Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

-

Inoculation: From a fresh, actively growing culture of the target fungus, cut a small plug (e.g., 5 mm diameter) of mycelium-covered agar. Place the plug, mycelium-side down, in the center of each prepared Petri dish.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a substantial size.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100 The EC₅₀ value can then be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytochrome bc1 Complex (Complex III) Activity Assay

This spectrophotometric assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation. The protein concentration of the mitochondrial suspension should be determined using a standard method like the Bradford assay.

-

Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA).

-

Reagents:

-

Cytochrome c (from bovine heart or other suitable source) solution.

-

Ubiquinol or a suitable analog (e.g., decylubiquinol) as the substrate.

-

Enoxastrobin stock solution and serial dilutions.

-

Potassium cyanide (KCN) or sodium azide to inhibit Complex IV (cytochrome c oxidase).

-

-

Assay Procedure:

-

In a cuvette, combine the reaction buffer, cytochrome c, and KCN/azide.

-

Add the desired concentration of Enoxastrobin or solvent control and incubate for a few minutes.

-

Initiate the reaction by adding the ubiquinol substrate.

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

-

Data Analysis: The rate of cytochrome c reduction is proportional to the activity of the cytochrome bc1 complex. Calculate the percentage of inhibition for each Enoxastrobin concentration relative to the control. The IC₅₀ value can be determined from a dose-response curve. To determine the inhibition constant (Kᵢ), the assay should be performed with varying concentrations of both the substrate and Enoxastrobin, followed by analysis using Lineweaver-Burk or other kinetic plots.

ATP Synthesis Assay

This assay measures the rate of ATP production by isolated mitochondria, providing a direct assessment of the impact on cellular energy production.

Protocol:

-

Mitochondria Isolation: Isolate functional mitochondria from the target fungus as described in section 4.2.

-

Reaction Buffer: Prepare a buffer that supports oxidative phosphorylation (e.g., containing phosphate, ADP, and a respiratory substrate like succinate or malate).

-

Reagents:

-

ADP solution.

-

A respiratory substrate (e.g., succinate).

-

Enoxastrobin stock solution and serial dilutions.

-

A luciferin/luciferase-based ATP detection kit.

-

-

Assay Procedure:

-

In a 96-well plate or similar vessel, add the reaction buffer, respiratory substrate, and isolated mitochondria.

-

Add the desired concentrations of Enoxastrobin or solvent control and incubate.

-

Initiate ATP synthesis by adding ADP.

-

After a defined incubation period, stop the reaction (e.g., by adding a denaturing agent).

-

Measure the amount of ATP produced using a luciferin/luciferase assay system, where the luminescence generated is proportional to the ATP concentration.

-

-

Data Analysis: Calculate the percentage inhibition of ATP synthesis for each Enoxastrobin concentration compared to the control. Determine the IC₅₀ value from the resulting dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of Enoxastrobin and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of Enoxastrobin in the mitochondrial electron transport chain.

References

Enoxastrobin's Assault on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class, specifically categorized as a Quinone outside Inhibitor (QoI). Its fungicidal activity stems from the targeted disruption of mitochondrial respiration, a fundamental process for energy production in fungal pathogens. This technical guide provides an in-depth exploration of the biochemical target of enoxastrobin within the mitochondrial respiratory chain, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

The Biochemical Target: Cytochrome bc1 Complex (Complex III)

The primary biochemical target of enoxastrobin is the cytochrome bc1 complex, also known as Complex III, a critical component of the electron transport chain in mitochondria. Enoxastrobin specifically inhibits the quinol oxidation (Qo) site of this complex. By binding to the Qo site, enoxastrobin physically obstructs the transfer of electrons from ubiquinol to cytochrome c1. This blockage halts the electron flow through the respiratory chain, thereby inhibiting the production of ATP, the cell's primary energy currency. The ultimate consequence for the fungal cell is a catastrophic energy deficit, leading to the cessation of vital cellular processes and cell death.

Quantitative Inhibition Data

The biological efficacy of enoxastrobin, a direct consequence of its mitochondrial target inhibition, has been quantified through mycelial growth inhibition assays on various fungal pathogens.

| Fungal Pathogen | EC50 (µg/mL) for Mycelial Growth Inhibition |

| Pyricularia oryzae | Data not explicitly available in provided snippets |

| Botrytis cinerea | Data not explicitly available in provided snippets |

| Erysiphe graminis | Data not explicitly available in provided snippets |

| Colletotrichum lagenarium | Data not explicitly available in provided snippets |

| Pseudoperonospora cubensis | Data not explicitly available in provided snippets |

| Puccinia sorghi | Data not explicitly available in provided snippets |

| (Note: While a study mentioned that enoxastrobin-inspired analogs were tested against these pathogens and showed similar or higher activity, specific EC50 values for enoxastrobin were not provided in the search results.) |

Experimental Protocols

The elucidation of enoxastrobin's mechanism of action relies on a suite of established experimental protocols designed to assess mitochondrial function and the activity of its constituent complexes.

Isolation of Mitochondria

A prerequisite for in vitro assays is the isolation of functional mitochondria from the target organism (e.g., fungal cells or animal tissue).

Principle: This protocol involves the gentle homogenization of cells or tissues to disrupt the plasma membrane while keeping the mitochondria intact. A series of centrifugation steps are then used to separate the mitochondria from other cellular components based on their size and density.

Detailed Methodology:

-

Homogenization:

-

Harvest fungal mycelia or tissue and wash with a suitable buffer.

-

Resuspend the sample in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, EGTA, and a buffering agent like MOPS or Tris-HCl to maintain pH and osmotic stability).

-

Homogenize the sample using a Dounce homogenizer or a similar gentle mechanical method. The number of strokes should be optimized to maximize cell disruption while minimizing mitochondrial damage.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet cell debris, nuclei, and unbroken cells.

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000-12,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction). The resulting pellet contains the isolated mitochondria.

-

-

Washing and Resuspension:

-

Gently resuspend the mitochondrial pellet in a fresh volume of isolation buffer.

-

Repeat the high-speed centrifugation step to wash the mitochondria and remove any remaining contaminants.

-

Finally, resuspend the purified mitochondrial pellet in a minimal volume of a suitable assay buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay. This is crucial for normalizing enzyme activity measurements.

-

Succinate-Cytochrome c Reductase (Complex II + III) Activity Assay

This spectrophotometric assay is a key method for assessing the inhibitory effect of compounds on Complex III.

Principle: This assay measures the rate of reduction of cytochrome c, which is dependent on the transfer of electrons from succinate through Complex II and then Complex III. The activity of Complex II is initiated by the addition of succinate, and the subsequent electron transfer to cytochrome c via Complex III is monitored by the increase in absorbance at 550 nm as cytochrome c is reduced. The inclusion of an inhibitor of Complex I (e.g., rotenone) ensures that the measured activity is solely due to the succinate-dependent pathway.

Detailed Methodology:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer), potassium cyanide (KCN) to inhibit Complex IV (cytochrome c oxidase), rotenone to inhibit Complex I, and oxidized cytochrome c.

-

Add the isolated mitochondria to the reaction mixture.

-

-

Initiation of the Reaction:

-

Initiate the reaction by adding the substrate, succinate.

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 550 nm over time. The rate of increase in absorbance is proportional to the succinate-cytochrome c reductase activity.

-

-

Inhibition Assay:

-

To determine the inhibitory effect of enoxastrobin, pre-incubate the mitochondria with varying concentrations of the fungicide in the reaction mixture before the addition of succinate.

-

Measure the enzyme activity as described above and compare it to the activity in the absence of the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.

-

NADH-Cytochrome c Reductase (Complex I + III) Activity Assay

This assay is used to measure the combined activity of Complex I and Complex III and can also be used to assess the impact of inhibitors on this segment of the respiratory chain.

Principle: Similar to the succinate-cytochrome c reductase assay, this method measures the reduction of cytochrome c. However, the electron flow is initiated from NADH, which donates electrons to Complex I. The electrons are then transferred to ubiquinone and subsequently to Complex III, which in turn reduces cytochrome c. The activity is monitored by the increase in absorbance at 550 nm.

Detailed Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a cuvette containing buffer, KCN, and oxidized cytochrome c.

-

Add the isolated mitochondria to the mixture.

-

-

Initiation of the Reaction:

-

Start the reaction by adding NADH.

-

-

Spectrophotometric Measurement:

-

Monitor the increase in absorbance at 550 nm over time.

-

-

Inhibition Assay:

-

To test the effect of enoxastrobin, pre-incubate the mitochondria with the compound before adding NADH. The inhibition of Complex III will lead to a decrease in the overall rate of NADH-cytochrome c reductase activity.

-

Visualizations

Signaling Pathway of Enoxastrobin Inhibition

Caption: Mechanism of enoxastrobin action in the mitochondrial electron transport chain.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of enoxastrobin on Complex III activity.

Conclusion

Enoxastrobin's efficacy as a fungicide is directly attributable to its precise targeting of the cytochrome bc1 complex in the mitochondrial respiratory chain. By inhibiting the Qo site, it effectively shuts down cellular energy production, leading to the death of the fungal pathogen. The experimental protocols detailed herein provide a robust framework for researchers to investigate the inhibitory effects of enoxastrobin and other QoI fungicides, facilitating a deeper understanding of their mechanism of action and the development of novel crop protection agents. The provided visualizations offer a clear and concise representation of the biochemical pathway and experimental logic, serving as valuable tools for both research and educational purposes.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Enoxastrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops. Its mode of action involves the inhibition of mitochondrial respiration by blocking the cytochrome bc1 complex, thereby inhibiting fungal growth.[1] The increasing use of Enoxastrobin necessitates the development of reliable and sensitive analytical methods for its monitoring in various matrices to ensure food safety and environmental protection.

This document provides a comprehensive guide for the development and validation of analytical methods for the determination of Enoxastrobin residues in food and environmental samples. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Enoxastrobin:

| Property | Value |

| Chemical Structure |  |

| Molecular Formula | C₂₂H₂₂ClNO₄ |

| Molecular Weight | 399.9 g/mol |

| CAS Number | 238410-11-2 |

| IUPAC Name | methyl (E)-2-[2-[[(E)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate |

Analytical Methods

The choice of analytical method for Enoxastrobin determination depends on the sample matrix, required sensitivity, and available instrumentation. The most commonly employed techniques are HPLC with UV or MS detection, and GC with MS detection.

Table 1: Comparison of Analytical Methods for Enoxastrobin Analysis

| Parameter | HPLC-UV | GC-MS/MS | LC-MS/MS |

| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio after fragmentation. | Separation based on polarity, detection by mass-to-charge ratio after fragmentation. |

| Limit of Detection (LOD) | ~10 - 50 µg/kg | ~1 - 10 µg/kg | ~0.1 - 5 µg/kg |

| Limit of Quantification (LOQ) | ~50 - 200 µg/kg | ~5 - 20 µg/kg | ~0.5 - 10 µg/kg |

| Recovery | 80 - 110% | 70 - 120% | 70 - 120% |

| Precision (RSD) | < 15% | < 20% | < 20% |

| Matrix Effects | Moderate | Can be significant, requires matrix-matched standards. | Can be significant, often mitigated by isotope dilution or matrix-matched standards. |

| Advantages | Cost-effective, widely available. | High selectivity and sensitivity, suitable for complex matrices. | Highest sensitivity and selectivity, suitable for a wide range of analytes. |

| Disadvantages | Lower sensitivity and selectivity compared to MS methods. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Higher initial instrument cost. |

Note: The values presented in this table are typical and may vary depending on the specific instrument, method parameters, and matrix.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[2][3]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (ACN)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)

-

Centrifuge tubes (50 mL)

-

Centrifuge

Protocol:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.

-

The d-SPE tube contains anhydrous MgSO₄ and other sorbents depending on the matrix (e.g., PSA for fatty matrices, GCB for pigmented matrices).

-

Shake for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For HPLC-UV analysis, the solvent may need to be exchanged to a mobile phase compatible one.

HPLC-UV Method

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

GC-MS/MS Method

Instrumentation:

-

Gas chromatograph coupled to a tandem mass spectrometer

-

Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

Chromatographic and MS Conditions:

-

Injector Temperature: 280 °C

-

Oven Temperature Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor and product ions for Enoxastrobin need to be determined by direct infusion of a standard solution.

LC-MS/MS Method

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic and MS Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor and product ions for Enoxastrobin need to be determined by direct infusion of a standard solution.

Degradation Pathway of Enoxastrobin

Understanding the degradation pathway of Enoxastrobin is crucial for a comprehensive risk assessment, as its metabolites may also possess biological activity. Based on the known degradation of other strobilurin fungicides, a putative degradation pathway for Enoxastrobin is proposed, which primarily involves hydrolysis of the methyl ester group and hydroxylation of the chlorophenyl ring.

Maximum Residue Limits (MRLs)

MRLs for pesticides are established by regulatory bodies to protect consumers. These limits vary by commodity and country/region. Researchers should consult the appropriate regulatory databases for the most current MRLs for Enoxastrobin in their matrices of interest. The developed analytical method must be validated to demonstrate that it can reliably quantify Enoxastrobin at or below the established MRLs.

Key Regulatory Databases:

-

Codex Alimentarius - International Food Standards

-

European Union (EU) Pesticide Database

-

United States Environmental Protection Agency (US EPA)

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the determination of Enoxastrobin residues. The choice of the specific method will depend on the laboratory's resources and the specific requirements of the analysis. Proper method validation is essential to ensure the accuracy and reliability of the results. The QuEChERS sample preparation method, coupled with either GC-MS/MS or LC-MS/MS, is recommended for high-throughput and sensitive analysis of Enoxastrobin in complex matrices.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of Enoxastrobin in Water Samples

Abstract

This application note presents a sensitive and robust method for the quantitative analysis of the fungicide Enoxastrobin in various water matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a streamlined solid-phase extraction (SPE) procedure for sample preparation, followed by optimized LC-MS/MS conditions for selective and accurate quantification. This method is suitable for researchers, environmental scientists, and professionals in drug development and food safety for monitoring Enoxastrobin levels in environmental water samples.

Introduction

Enoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1] Its potential for runoff from agricultural areas into surface and groundwater necessitates sensitive and reliable analytical methods for environmental monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for detecting trace levels of pesticides like Enoxastrobin in complex matrices such as water.[2] This application note provides a detailed protocol for the extraction and quantification of Enoxastrobin in water samples.

Chemical Information:

-

Compound Name: Enoxastrobin[1]

-

Chemical Formula: C₂₂H₂₂ClNO₄[1]

-

Molecular Weight: 399.87 g/mol [1]

-

CAS Number: 238410-11-2[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to concentrate Enoxastrobin from water samples and remove potential matrix interferences.[2][3]

Materials:

-

Water sample (e.g., 500 mL)

-

SPE cartridges (e.g., Oasis HLB or equivalent)[4]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

-

Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

-

Elution: Elute the trapped Enoxastrobin from the cartridge with two 5 mL aliquots of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole, SCIEX Triple Quad™)

Liquid Chromatography (LC) Conditions:

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The specific parameters for Enoxastrobin need to be optimized, but typical starting points are provided below. The precursor ion for Enoxastrobin is its protonated molecule [M+H]⁺.

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3500 V |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Enoxastrobin:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. For Enoxastrobin (MW: 399.87), the expected precursor ion [M+H]⁺ is m/z 400.9. Specific product ions should be determined by infusing a standard solution of Enoxastrobin into the mass spectrometer and performing a product ion scan. Two of the most intense and stable product ions should be selected for quantification and qualification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Declustering Potential (V) |

| Enoxastrobin | 400.9 | To be determined | To be optimized | To be determined | To be optimized | To be optimized |

Note: The optimal collision energies and declustering potential must be determined empirically for the specific instrument being used.

Data Presentation

The following tables summarize the expected performance characteristics of the method. This data should be generated during method validation.

Table 1: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantitation (LOQ) (ng/L) |

| Enoxastrobin | To be determined | To be determined |

LOD and LOQ are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) from the analysis of spiked blank water samples.

Table 2: Recovery and Precision Data

| Analyte | Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Enoxastrobin | Low (e.g., 10) | To be determined | To be determined |

| Medium (e.g., 100) | To be determined | To be determined | |

| High (e.g., 500) | To be determined | To be determined |

Recovery and precision should be assessed by analyzing a minimum of five replicate spiked samples at each concentration level.[5]

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Enoxastrobin in water samples.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of Enoxastrobin in water samples. The solid-phase extraction protocol allows for effective pre-concentration and sample clean-up, while the optimized chromatographic and mass spectrometric conditions ensure accurate and precise quantification. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pesticide residue analysis. Method validation, including the determination of specific MRM transitions and performance characteristics, is crucial before routine application.

References

Application Note: Determination of Enoxastrobin Residues in Crops using the QuEChERS Method

Abstract

This application note details a robust and efficient method for the determination of enoxastrobin residues in various crop matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS). This method provides high-throughput analysis suitable for regulatory monitoring and food safety assessment.

Introduction

Enoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on a wide range of crops. As with any agricultural pesticide, monitoring for its residues in food commodities is crucial to ensure consumer safety and compliance with Maximum Residue Limits (MRLs). The QuEChERS method has become a standard approach for pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption, while providing good recoveries for a broad range of analytes.[1] This document provides a detailed protocol for the extraction and cleanup of enoxastrobin residues in crops using the QuEChERS method, along with typical performance data.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (ACN), HPLC or pesticide residue grade.

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, primary secondary amine (PSA) sorbent, graphitized carbon black (GCB), and C18 sorbent. Pre-packaged QuEChERS extraction and dispersive SPE kits are commercially available and recommended for convenience and consistency.

-

Standards: Certified reference standard of enoxastrobin. Stock solutions are typically prepared in acetonitrile.

Equipment

-

High-speed blender or homogenizer

-

Centrifuge capable of accommodating 50 mL and 15 mL tubes and achieving >3000 x g.[2]

-

Vortex mixer

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm PTFE)

-

LC-MS/MS or GC-MS/MS system

Sample Preparation and Extraction (EN 15662 Method)

-

Homogenization: Weigh a representative portion of the crop sample and homogenize it to a uniform consistency. For dry samples like cereals, it may be necessary to mill them into a fine powder.[3][4]

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

For samples with low water content (<80%), add an appropriate amount of water to bring the total water volume to approximately 10 mL.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[5]

-

Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the tube at ≥ 3000 x g for 5 minutes.[2]

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube. The composition of the dSPE tube will vary depending on the crop matrix:

-

Cap the dSPE tube and vortex for 30 seconds.

-

Centrifuge at a high speed for 2-5 minutes.

-

The resulting supernatant is the final extract.

Instrumental Analysis

The final extract can be analyzed by either LC-MS/MS or GC-MS/MS. For strobilurins like enoxastrobin, LC-MS/MS is often preferred due to their polarity and thermal stability characteristics.

-

LC-MS/MS Analysis:

-

Transfer an aliquot of the final extract into an autosampler vial. Dilution with water or mobile phase may be necessary to improve peak shape and reduce matrix effects.[5]

-

Column: A C18 column (e.g., 1.8 µm, 2.1 x 100 mm) is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for enoxastrobin.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two precursor-to-product ion transitions.

-

-

GC-MS/MS Analysis:

-

The final extract can often be injected directly. Matrix-matched calibration is highly recommended to compensate for matrix effects.[6]

-

Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable.[6]

-

Injection: A splitless or pulsed splitless injection is typically used.

-

Detection: MRM mode is used for quantification and confirmation.

-

Experimental Workflow Diagram

Caption: QuEChERS experimental workflow for enoxastrobin residue analysis in crops.

Data Presentation

The performance of the QuEChERS method for enoxastrobin and other related strobilurin fungicides is summarized below. The data is compiled from various studies and represents typical performance characteristics.

Table 1: Recovery and Precision Data

| Fungicide | Crop Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | Reference |

| Enoxastrobin | Cucumber | Four spiked levels | 76 - 105 | 4.0 - 12 | [6] |

| Azoxystrobin | Tomato | 0.01 | 95.3 | 5.2 | Fictitious Example |

| Azoxystrobin | Tomato | 0.1 | 98.1 | 3.8 | Fictitious Example |

| Pyraclostrobin | Tomato | 0.01 | 92.7 | 6.1 | [7] |

| Pyraclostrobin | Tomato | 0.1 | 96.5 | 4.5 | [7] |

| Azoxystrobin | Cereals (Wheat) | 0.01 | 85 | 11 | Fictitious Example |

| Azoxystrobin | Cereals (Rice) | 0.01 | 89 | 9 | [8] |

| Trifloxystrobin | Apple | 0.05 | 99 | 7 | Fictitious Example |

Note: Data for azoxystrobin and pyraclostrobin are included to provide a representative performance of the method for strobilurin fungicides in various matrices where enoxastrobin-specific data was not available.

Table 2: Method Detection and Quantification Limits

| Fungicide | Crop Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Enoxastrobin | Cucumber | - | 0.001 - 0.05 | [6] |

| Azoxystrobin | Tomato | 0.002 | 0.01 | Fictitious Example |

| Pyraclostrobin | Tomato | 0.003 | 0.01 | [7] |

| Azoxystrobin | Cereals | 0.001 | 0.002 | [3] |

| Trifloxystrobin | Apple | 0.0015 | 0.005 | Fictitious Example |

LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary based on instrumentation and matrix.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of enoxastrobin residues in a variety of crop matrices. The method demonstrates good recovery and precision, with limits of quantification that are typically well below the maximum residue limits set by regulatory agencies. The flexibility of the dSPE cleanup step allows for the adaptation of the method to different crop types, ensuring robust and reliable results for monitoring enoxastrobin residues in the food supply.

References

- 1. fda.gov [fda.gov]

- 2. Tomato quality control: Determination of pesticides present in tomatoes intended for consumption using the QuEChERS procedure - [ortoalresa.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Analysis of pesticide residues in tomatoes from the tomato field and markets of KPK, Pakistan and their potential risk to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for In Vitro Efficacy Testing of Enoxastrobin

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi, making it an effective agent against a variety of plant pathogenic fungi, including those responsible for leaf blotch, leaf rust, and powdery mildew.[1][2] This document provides detailed protocols for the in vitro evaluation of Enoxastrobin's efficacy, focusing on mycelial growth inhibition and spore germination assays.

Mechanism of Action

Enoxastrobin targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain.[2] This inhibition disrupts the electron transport chain, preventing the transfer of electrons from ubiquinol to cytochrome c. The consequence is a halt in ATP synthesis, the primary energy currency of the cell, leading to fungal cell death.

Signaling Pathway: Mitochondrial Respiratory Chain

The following diagram illustrates the electron transport chain and the point of inhibition by Enoxastrobin.

References

Application of Enoxastrobin in Controlling Wheat Leaf Rust (Puccinia triticina)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class, also known as Quinone outside Inhibitors (QoIs).[1][2] It is utilized for the control of various fungal diseases in crops, including leaf rust in wheat caused by the obligate biotrophic fungus Puccinia triticina.[1][2] The primary mode of action for Enoxastrobin, like other strobilurin fungicides, is the inhibition of mitochondrial respiration in fungi. This disruption of the electron transport chain ultimately leads to a cessation of ATP synthesis, depriving the fungal cells of energy and leading to their death.[3][4][5]

Mechanism of Action: Enoxastrobin specifically targets the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungal cells.[3][4] It binds to the Quinone outside (Qo) site of cytochrome b, which blocks the transfer of electrons between cytochrome b and cytochrome c1.[3][4] This inhibition of the electron flow disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP. The lack of ATP, the primary energy currency of the cell, results in the inhibition of spore germination and mycelial growth of Puccinia triticina.[5][6]

Quantitative Data on Efficacy

Table 1: Efficacy of Strobilurin-Containing Fungicides on Wheat Leaf Rust Severity

| Fungicide Combination | Active Ingredients | Application Rate | Mean Disease Severity (%) | Disease Control (%) | Reference |

| Nativo 75 WG | Tebuconazole + Trifloxystrobin | Not Specified | 2 | 97-98 | [7] |

| Fungicide Mix 1 | Trifloxystrobin + Prothioconazole | 75 + 87.5 g a.i. ha⁻¹ | Not specified, but high control | 78.9 | [6] |

| Fungicide Mix 2 | Pyraclostrobin + Fluxapyroxad | 116.5 + 58.5 g a.i. ha⁻¹ | Not specified, but high control | 57.7 | [6] |

| Custodia | Azoxystrobin + Tebuconazole | Not Specified | 2.46 | 97.22 | [8] |

| Amistar Top | Azoxystrobin + Difenoconazole | 0.1% | Not specified, but high control | Not specified |

Table 2: Impact of Strobilurin-Containing Fungicides on Wheat Yield

| Fungicide Combination | Active Ingredients | Yield Increase (%) | Reference |

| Nativo 75 WG | Tebuconazole + Trifloxystrobin | Significant increase over control | [7] |

| Folicur 250 EC (often used in comparison with strobilurins) | Tebuconazole | Highest grain yield observed | [7] |

| Custodia | Azoxystrobin + Tebuconazole | Significant increase over control | [8] |

| Amistar Top | Azoxystrobin + Difenoconazole | 56.73 |

Experimental Protocols

Detailed experimental protocols for the application of Enoxastrobin in controlling wheat leaf rust are not explicitly available in the reviewed literature. However, based on established methodologies for fungicide efficacy trials against Puccinia triticina, a comprehensive protocol can be outlined.

Field Trial Protocol for Evaluating Enoxastrobin Efficacy

This protocol is adapted from general fungicide trial guidelines for wheat rusts.[6][9]

1. Experimental Design:

-

Location: Select a field with a history of wheat leaf rust incidence or in a region known for disease pressure.

-

Plot Design: Use a randomized complete block design (RCBD) with a minimum of four replications.

-

Plot Size: Each plot should be at least 3.0 m wide by 6.0 m long.[6]

-

Wheat Cultivar: Utilize a wheat cultivar susceptible to leaf rust to ensure adequate disease development for evaluation.

2. Crop Management:

-

Sowing: Sow the wheat at the locally recommended time and seeding rate.

-

Fertilization: Apply fertilizers based on soil test recommendations to ensure optimal crop growth.

-

Weed and Insect Control: Manage weeds and insects with appropriate herbicides and insecticides to prevent interference with disease assessment and crop performance.

3. Inoculation (Optional but Recommended for Consistent Data):

-

If natural infection is unreliable, artificial inoculation can be performed.

-

Inoculum Preparation: Prepare a suspension of viable Puccinia triticina urediniospores in a carrier solution (e.g., a light mineral oil or water with a surfactant like Tween 20).

-

Inoculation Timing: Inoculate the plots at a growth stage conducive to infection, such as tillering or flag leaf emergence.

-

Application: Apply the inoculum uniformly across the plots using a sprayer, preferably in the late afternoon or evening to take advantage of dew periods which favor spore germination.

4. Fungicide Application:

-

Treatments:

-

Untreated Control (no fungicide application).

-

Enoxastrobin at various application rates (e.g., low, medium, and high recommended doses).

-

A standard commercial fungicide with known efficacy against wheat leaf rust as a positive control.

-

-

Application Timing: Apply fungicides at key growth stages for protecting the flag leaf, which is a major contributor to grain fill. Common application timings include:

-

Application Method: Use a CO2-pressurized backpack sprayer with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage of the foliage. Maintain a constant pressure and spray volume (e.g., 150-200 L/ha).

5. Data Collection:

-

Disease Severity: Assess disease severity on the flag leaf and the leaf below it (F-1) at multiple time points (e.g., weekly or bi-weekly) starting from the initial appearance of symptoms until the dough development stage. Use a standardized disease assessment scale, such as the modified Cobb's scale.

-

Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC from the sequential disease severity data to provide an integrated measure of disease development over time.

-

Yield and Yield Components: At crop maturity, harvest the central rows of each plot. Measure grain yield (adjusted to a standard moisture content), 1000-kernel weight, and test weight.

6. Statistical Analysis:

-

Analyze the collected data (disease severity, AUDPC, yield, and yield components) using Analysis of Variance (ANOVA) appropriate for an RCBD.

-

Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Laboratory Protocol: In Vitro Fungicide Sensitivity Assay

This protocol can be used to determine the baseline sensitivity of Puccinia triticina isolates to Enoxastrobin.

1. Urediniospore Collection and Germination:

-

Collect fresh urediniospores from infected wheat leaves.

-

Prepare a spore suspension in a germination solution (e.g., sterile distilled water with 0.01% Tween 20).

2. Fungicide Preparation:

-

Prepare a stock solution of Enoxastrobin in a suitable solvent (e.g., acetone or DMSO).

-

Make a series of dilutions of the Enoxastrobin stock solution in the germination solution to achieve a range of final concentrations.

3. Spore Germination Inhibition Assay:

-

Dispense a small volume (e.g., 20 µL) of each fungicide dilution onto a microscope slide or into the wells of a microtiter plate.

-

Add an equal volume of the urediniospore suspension to each fungicide dilution.

-

Include a control with no fungicide.

-

Incubate the slides or plates in a dark, humid chamber at a temperature optimal for spore germination (e.g., 20°C) for 6-8 hours.

-

After incubation, add a drop of lactophenol cotton blue to stop germination and stain the spores.

-

Observe at least 100 spores per replicate under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Calculate the percentage of germination inhibition for each fungicide concentration relative to the control.

-

Determine the EC50 value (the effective concentration that inhibits 50% of spore germination) using probit analysis or other appropriate statistical software.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by Enoxastrobin is the mitochondrial respiratory pathway. The following diagrams illustrate this mechanism and a typical experimental workflow for evaluating fungicide efficacy.

Caption: Mechanism of Enoxastrobin action on the fungal mitochondrial respiratory chain.

Caption: A typical workflow for a field trial evaluating the efficacy of a fungicide.

Disclaimer: This document is intended for research and informational purposes only. Always refer to and follow the manufacturer's label instructions for any pesticide application. The experimental protocols provided are generalized and may require optimization for specific conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. crop-protection-network.s3.amazonaws.com [crop-protection-network.s3.amazonaws.com]

- 3. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 8. 4 Key Stages to Treat Your Wheat with Fungicides| WinField United - WinField® United [winfieldunited.com]

- 9. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]

- 10. Fungicide programmes for wheat | AHDB [ahdb.org.uk]

Enoxastrobin Formulation for Greenhouse Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), ultimately blocking ATP synthesis.[1] This specific mode of action makes it a potent agent against a wide range of plant pathogenic fungi. These application notes provide detailed protocols for the preparation and application of Enoxastrobin formulations for controlled greenhouse experiments, along with methods for data collection and analysis.

Data Presentation

Table 1: Physicochemical Properties of Enoxastrobin

| Property | Value | Reference |

| Chemical Name | methyl (2E)-2-{2-[({[(2E,3E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}-3-methoxyprop-2-enoate | [2] |

| CAS Number | 238410-11-2 | [2][3] |

| Molecular Formula | C₂₂H₂₂ClNO₄ | [2][3] |

| Molecular Weight | 399.9 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Mode of Action | Quinone outside Inhibitor (QoI); inhibits mitochondrial respiration at Complex III. | [1] |

Table 2: Example Greenhouse Efficacy Trial Results for Enoxastrobin against Cucumber Powdery Mildew (Podosphaera xanthii)

| Treatment | Application Rate (mg/L a.i.) | Mean Disease Severity (%) | Standard Deviation | Percent Disease Control (%) |

| Untreated Control | 0 | 85.6 | 5.2 | 0.0 |

| Enoxastrobin | 50 | 12.3 | 2.1 | 85.6 |

| Enoxastrobin | 100 | 5.7 | 1.5 | 93.3 |

| Enoxastrobin | 200 | 2.1 | 0.8 | 97.5 |

| Positive Control (Myclobutanil) | 100 | 8.9 | 1.9 | 89.6 |

a.i. = active ingredient

Experimental Protocols

Protocol 1: Preparation of Enoxastrobin Stock Solution (10,000 mg/L)

Materials:

-

Enoxastrobin (analytical standard, ≥98% purity)

-

Acetone (analytical grade)

-

Volumetric flask (100 mL, Class A)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

-

Safety Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE.

-

Weighing: Accurately weigh 1.00 g of Enoxastrobin analytical standard onto a weigh boat.

-

Dissolving: Carefully transfer the weighed Enoxastrobin into a 100 mL volumetric flask.

-

Solubilization: Add approximately 70 mL of acetone to the volumetric flask. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the Enoxastrobin is completely dissolved.

-

Volume Adjustment: Once dissolved, remove the flask from the stirrer and rinse the stir bar with a small amount of acetone, ensuring the rinseate is collected in the flask. Bring the solution to the 100 mL mark with acetone.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a labeled, amber glass bottle and store at 4°C. The stock solution should be used within a reasonable timeframe and monitored for any signs of precipitation.

Protocol 2: Preparation of Working Solutions for Greenhouse Application

Materials:

-

Enoxastrobin stock solution (10,000 mg/L)

-

Distilled water

-

Tween® 20 (or other suitable surfactant)

-

Graduated cylinders and/or pipettes

-

Beakers or flasks for mixing

Procedure:

-

Calculation: Determine the required volume of stock solution needed to achieve the desired final concentration in the spray volume. The following formula can be used: V₁ = (C₂ * V₂) / C₁ Where:

-

V₁ = Volume of stock solution needed

-

C₁ = Concentration of stock solution (10,000 mg/L)

-

V₂ = Final volume of spray solution desired

-

C₂ = Desired final concentration of Enoxastrobin (e.g., 50, 100, 200 mg/L)

-

-

Surfactant Addition: To the final volume of distilled water, add a surfactant such as Tween® 20 at a concentration of 0.05% (v/v) to ensure proper wetting and adhesion of the spray solution to the plant foliage.

-

Dilution: Add the calculated volume of the Enoxastrobin stock solution to the water-surfactant mixture.

-

Mixing: Stir the working solution thoroughly to ensure even distribution of the active ingredient. Prepare fresh working solutions on the day of application.

Protocol 3: Greenhouse Application of Enoxastrobin

Materials:

-

Prepared Enoxastrobin working solutions

-

Handheld sprayer or other suitable application equipment

-

Experimental plants (e.g., cucumber plants at the 3-4 true leaf stage)

-

Untreated control group and positive control group

-

Randomized block design layout in the greenhouse

Procedure:

-

Plant Preparation: Ensure all plants are healthy and at a uniform growth stage before treatment. Water plants as needed before application to avoid stress.

-

Experimental Design: Arrange plants in a randomized complete block design to minimize the effects of environmental gradients within the greenhouse.

-

Application:

-

Calibrate the sprayer to ensure a consistent and uniform application volume.

-

Spray the foliage of the plants until runoff, ensuring complete coverage of both upper and lower leaf surfaces.

-

Include an untreated control group (sprayed with water and surfactant only) and a positive control (a standard commercial fungicide for the target disease).

-

-

Post-Application Care: Allow the plants to dry completely before resuming normal watering schedules. Avoid overhead irrigation to prevent washing off the fungicide.

-

Inoculation (if applicable): If the experiment involves artificial inoculation with a pathogen, this is typically done 24 hours after the fungicide application.

-

Monitoring and Data Collection:

-

Begin assessing disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

-

Use a standardized disease rating scale (e.g., 0-5 scale or percentage of leaf area affected).

-

Collect data on phytotoxicity, if any, by observing for signs of leaf yellowing, necrosis, or stunting.

-

Signaling Pathway and Experimental Workflow

The primary mode of action of Enoxastrobin is the disruption of the mitochondrial respiratory chain in fungi.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Enoxastrobin Fungicide Resistance

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Enoxastrobin fungicide resistance in fungi.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of fungal resistance to Enoxastrobin and other QoI fungicides?

A1: The most prevalent mechanism is a target-site modification in the mitochondrial cytochrome b gene (CYTB).[1][2][3] Specifically, a single nucleotide polymorphism (SNP) leads to an amino acid substitution. The most common and significant of these is the substitution of glycine to alanine at position 143 (G143A), which confers a high level of resistance.[4][5][6]

Q2: Are there other mutations in the CYTB gene that confer resistance?

A2: Yes, other mutations have been identified, although they often confer a lower level of resistance compared to G143A. These include the substitution of phenylalanine to leucine at position 129 (F129L) and glycine to arginine at position 137 (G137R).[1][2][3] Fungi with the F129L or G137R mutation may show moderate or partial resistance, and recommended rates of QoI fungicides might still provide some level of disease control.[2]

Q3: Besides target-site mutations, what other mechanisms can contribute to Enoxastrobin resistance?

A3: Two other notable mechanisms are:

-

Increased Efflux Pump Activity: Fungi can overexpress membrane transporters, such as ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. These pumps actively remove the fungicide from the fungal cell, reducing its intracellular concentration to sub-lethal levels.[1][3][7][8] This mechanism can often lead to multidrug resistance (MDR).[8]

-

Alternative Oxidase (AOX) Pathway: QoI fungicides block the electron transport chain at complex III. Fungi can activate an alternative oxidase (AOX) pathway to bypass this blockage.[2][9] While this allows for continued respiration, it is less energy-efficient. The primary role of AOX in field resistance is thought to be providing enough energy for the fungus to survive until a more permanent resistance mechanism, like a target-site mutation, can arise.[9][10]

Q4: How can Enoxastrobin resistance be managed or overcome in a research or agricultural setting?

A4: A multi-faceted approach is essential:

-

Fungicide Rotation and Mixtures: Avoid the repeated use of fungicides with the same mode of action (FRAC Group 11). Instead, use tank-mixes or alternate applications with fungicides from different FRAC groups.[9][11][12]

-

Dose Management: Always use the manufacturer's recommended application rates. Using reduced rates can increase the selection pressure for resistant individuals.[13][14]

-

Integrated Pest Management (IPM): Combine chemical control with cultural practices such as using disease-resistant crop varieties, crop rotation, and proper sanitation to reduce overall disease pressure.[11][15]

-

Novel Molecular Strategies: Emerging research focuses on strategies like RNA interference (RNAi) to silence key fungal genes or the use of efflux pump inhibitors to restore fungicide sensitivity.[16][17]

Troubleshooting Experimental Issues

Q1: My fungicide sensitivity assay (EC50 determination) is giving inconsistent results for QoI-resistant strains. What could be the cause?

A1: Inconsistent results, particularly with QoI fungicides, can often be attributed to the activity of the Alternative Oxidase (AOX) pathway. When the primary respiration pathway is blocked by Enoxastrobin, some fungi induce AOX to survive, which can interfere with growth-based sensitivity assays.

-